molecular formula C13H22O4 B14679270 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane CAS No. 31969-71-8

2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane

Cat. No.: B14679270
CAS No.: 31969-71-8
M. Wt: 242.31 g/mol
InChI Key: HJOWLXCSSWVZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane: is an organic compound with a complex structure that includes a dioxolane ring and a norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions. The norbornane skeleton can be introduced through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the norbornane skeleton are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioxolane: A simpler compound with a dioxolane ring, used in various chemical reactions and as a solvent.

    1,3-Dioxolane: Another dioxolane derivative, often used as a protecting group in organic synthesis.

    Norbornane Derivatives: Compounds with a norbornane skeleton, used in the synthesis of pharmaceuticals and materials.

Uniqueness

2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane is unique due to its combination of a dioxolane ring and a norbornane skeleton, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

31969-71-8

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxolane

InChI

InChI=1S/C13H22O4/c1-8-9-4-5-10(13(9,14-2)15-3)11(8)12-16-6-7-17-12/h8-12H,4-7H2,1-3H3

InChI Key

HJOWLXCSSWVZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1C3OCCO3)C2(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.